molecular formula C12H17N5O2S B3014614 3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine CAS No. 2034350-60-0

3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine

Cat. No.: B3014614
CAS No.: 2034350-60-0
M. Wt: 295.36
InChI Key: HZYFVBPAXSYNNT-UHFFFAOYSA-N
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Description

3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and pyridine moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dimethylsulfamoylamino Group: This step involves the reaction of the pyrazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate with a suitable pyridine precursor under conditions that promote ring closure, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(Aminomethyl)-1-methylpyrazol-3-yl]pyridine
  • 3-[5-(Hydroxymethyl)-1-methylpyrazol-3-yl]pyridine
  • 3-[5-(Methylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine

Uniqueness

3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine is unique due to the presence of the dimethylsulfamoylamino group, which may confer distinct chemical and biological properties compared to similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

3-[5-[(dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c1-16(2)20(18,19)14-9-11-7-12(15-17(11)3)10-5-4-6-13-8-10/h4-8,14H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYFVBPAXSYNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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